2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS2/c17-13-8-11(18)3-4-12(13)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNZNMHLQWAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiophenes with reduced double bonds.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit promising anti-cancer properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines, including breast and glioblastoma cancers. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and apoptosis induction .
Inhibition of Protein Targets
The compound's structure suggests potential inhibitory activity against specific protein targets involved in cancer progression and inflammation. For example, studies on related benzamide compounds have indicated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
Material Science
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. The thiophene moieties contribute to charge transport properties, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Agricultural Chemistry
Pesticide Development
Compounds with thiophene and benzamide structures have been explored for their potential as agrochemicals. Their ability to interact with biological systems suggests that they may serve as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact.
Case Study 1: Anti-Cancer Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications in the thiophene ring significantly enhanced anti-cancer activity against breast cancer cell lines. The study highlighted the importance of structural variation in optimizing therapeutic efficacy .
Case Study 2: Organic Semiconductor Development
Research on thiophene-based compounds has shown their effectiveness in organic electronic applications. A comparative study revealed that incorporating thiophene into the molecular structure improved charge mobility and stability in organic solar cells .
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzamide core and the nature of the heterocyclic groups significantly impact melting points, solubility, and spectral properties.
Table 1: Key Physicochemical Data of Selected Analogues
Key Observations :
- Thiophene Positional Isomerism : Compounds with thiophen-2-yl groups (e.g., 4a) exhibit distinct NMR shifts compared to thiophen-3-yl derivatives (e.g., 5b), reflecting differences in electron delocalization .
- Fluorine Effects : Fluorinated benzamides (e.g., the target compound and ) likely show enhanced metabolic stability and altered dipole moments due to fluorine’s electronegativity.
- Purity : Analogues in demonstrate <2% deviation between theoretical and experimental purity, suggesting robust synthetic protocols.
Structural Conformation and Crystallography
The spatial arrangement of substituents and intermolecular interactions (e.g., hydrogen bonding) dictate crystal packing and stability.
Table 2: Crystallographic Parameters of Analogues
Key Observations :
- Dihedral Angles : The bis-thiophenylmethyl group in the target compound may adopt angles similar to morpholine-thiophene hybrids (63.5° in ), influencing steric hindrance and solubility.
- Hydrogen Bonding : Compounds like utilize N—H⋯O interactions for crystal stabilization, a feature likely replicable in the target compound.
Key Observations :
- Mannich Reactions : Effective for introducing amine-thiophene hybrids (e.g., ), suggesting applicability to the target compound’s synthesis.
Biological Activity
2-Chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide core and thiophene substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.9 g/mol. The presence of halogen substituents (chlorine and fluorine) and thiophene rings contributes to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.9 g/mol |
| Structure | Contains benzamide and thiophene groups |
Antiviral Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antiviral properties. For instance, certain N-Heterocycles have been identified as promising antiviral agents, with modifications at specific positions leading to enhanced biological activity against viruses such as the Dengue virus and others .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Benzamide derivatives have shown promise in inhibiting enzymes like urease, which is linked to several pathological conditions. The structure of this compound may confer similar inhibitory effects due to its functional groups that can interact with active sites of enzymes .
Anticancer Activity
Benzamide derivatives are also being investigated for their anticancer properties. Compounds that share structural characteristics with this compound have demonstrated moderate to high potency in inhibiting cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth .
Study on Antiviral Activity
A study published in MDPI highlighted that certain derivatives of benzamides exhibited EC50 values indicating effective antiviral action. For example, compounds with specific substitutions showed enhanced activity against viral replication at low concentrations . This suggests that this compound could be further evaluated for similar properties.
Urease Inhibition Research
In vitro studies have shown that benzamide derivatives can act as potent urease inhibitors, with some exhibiting IC50 values significantly lower than standard inhibitors like thiourea. This highlights the potential of compounds like this compound in therapeutic applications where urease inhibition is beneficial .
Anticancer Activity Assessment
Recent investigations into benzamide derivatives have revealed their ability to inhibit RET kinase activity, a target in various cancers. Compounds structurally related to this compound have shown promising results in preclinical models, suggesting potential for development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling the benzamide core with thiophene-derived substituents. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to prevent hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve solubility of aromatic intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., Grignard additions) to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) yields >90% purity. Monitor via TLC (Rf = 0.3–0.5) .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC. Thiophene protons resonate at δ 6.8–7.2 ppm, while the benzamide carbonyl appears at ~168 ppm in 13C NMR .
- Mass Spectrometry : Use ESI-MS in positive ion mode. The molecular ion [M+H]+ should match the theoretical mass (C17H12ClFNS2: 349.8 g/mol). Fragmentation patterns confirm thiophene-methyl linkages .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. For example, a related benzamide derivative showed dihedral angles of 85° between thiophene rings, explaining NOE absence between adjacent protons .
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* to predict NMR shifts and compare with experimental data .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
-
Analog synthesis : Modify substituents (e.g., replace Cl with CF3 or vary thiophene positions) and test bioactivity (Table 1) .
-
Biological assays : Use kinase inhibition assays (IC50) or cellular uptake studies (LC-MS/MS quantification) to correlate structural changes with activity .
Table 1 : Representative Analogs and Bioactivity
Analog Structure Modification IC50 (nM) 2-Cl→CF3 Enhanced hydrophobicity 12 ± 2 Thiophene-2-yl→Thiophene-3-yl Altered steric bulk 45 ± 7
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via HPLC-UV. A related sulfonamide showed <5% degradation at pH 7.4 .
- Microsomal stability : Incubate with liver microsomes (CYP450 enzymes) and quantify parent compound loss using LC-HRMS .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). The chloro-fluoro motif forms halogen bonds with Leu788, while thiophene rings occupy hydrophobic pockets .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability. RMSD <2 Å indicates favorable target engagement .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported synthetic yields for similar benzamide derivatives?
- Methodological Answer :
- Reaction monitoring : Use in-situ IR to track carbonyl intermediates (C=O stretch at ~1700 cm⁻¹). A study showed yield variations (>20%) correlate with incomplete acylation .
- Catalyst screening : Test Pd(OAc)2 vs. CuI for Suzuki couplings; the latter improves reproducibility in thiophene functionalization .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in H2O/MeCN. Limit of quantification (LOQ) for des-chloro impurity: 0.05% .
- Standard addition : Spike known impurities (e.g., dehalogenated byproducts) to validate recovery rates >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
